1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine
Overview
Description
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine is a chemical compound with the molecular formula C12H14BrF2NO2S It is characterized by the presence of a bromo-difluorophenyl group attached to a sulfonyl-ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine typically involves the reaction of 2-bromo-4,5-difluorobenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
Reaction Time: Several hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, water).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine
- 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine
- 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one
Uniqueness
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine is unique due to its specific structural features, such as the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (CAS Number: 1704066-90-9) is a sulfonamide derivative of piperazine that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a brominated and difluorinated phenyl group, contributing to its pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C12H15BrF2N2O2S
- Molecular Weight : 357.23 g/mol
- Chemical Structure : Chemical Structure
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes that play crucial roles in cellular processes. For example, studies indicate that piperazine derivatives can inhibit human acetylcholinesterase (AChE), which is significant for neuropharmacological applications .
- Antimicrobial Properties : There is evidence suggesting that related bromophenazine compounds exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) reported as low as 0.78–1.56 µM . This suggests a potential role for this compound in treating bacterial infections.
- Antiviral Activity : Preliminary data indicate that similar compounds may possess antiviral properties, particularly in the context of HIV and other viral pathogens. The ability to reactivate viral gene expression in latency models has been noted, highlighting the potential for therapeutic applications in viral infections .
Biological Activity Data Table
Activity Type | Target/Pathogen | IC50/MIC (µM) | Reference |
---|---|---|---|
Enzyme Inhibition | Human Acetylcholinesterase | Not specified | |
Antibacterial | Staphylococcus aureus | 0.78 - 1.56 | |
Antiviral | HIV Latency Models | Not specified |
Case Studies
Several studies have investigated the biological effects and therapeutic potential of piperazine derivatives, including this compound:
- Neuropharmacological Studies : Research on piperazine derivatives has demonstrated their ability to modulate neurotransmitter systems by inhibiting AChE, which may have implications for treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Efficacy : A focused library of bromophenazine analogues showed significant antibacterial activity, suggesting that structural modifications similar to those in this compound could enhance antimicrobial efficacy against resistant strains .
- Viral Reactivation Studies : Investigations into latency-reversing agents have included compounds structurally related to this compound, revealing their potential to reactivate latent HIV infections in vitro .
Properties
IUPAC Name |
1-(2-bromo-4,5-difluorophenyl)sulfonyl-4-ethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2N2O2S/c1-2-16-3-5-17(6-4-16)20(18,19)12-8-11(15)10(14)7-9(12)13/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWRIXLHURUOOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180610 | |
Record name | Piperazine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704066-90-9 | |
Record name | Piperazine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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